Dianoside A
Description
Dianoside A (C₄₂H₆₆O₁₅; molecular weight 810.98) is a triterpenoid glycoside isolated from Dianthus superbus var. longicalycinus and Dianthus versicolor. Its structure comprises an oleanane-type aglycone (olean-12-ene-23,28-dioic acid) linked to two β-D-glucopyranosyl units at positions 3 and 28 . Pharmacologically, this compound exhibits significant analgesic activity (43% inhibition of HOAc-induced writhing in mice at 30 mg/kg) and hepatoprotective effects against CCl₄-induced liver damage . Its spectroscopic data, including IR (γmax 3450, 1719, 1705, 1628 cm⁻¹) and FDMS (m/z 849 [M+K]⁺), confirm its structural identity .
Properties
Molecular Formula |
C42H66O15 |
|---|---|
Molecular Weight |
811 g/mol |
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C42H66O15/c1-37(2)13-15-42(36(53)57-34-32(50)30(48)28(46)23(19-44)55-34)16-14-39(4)20(21(42)17-37)7-8-24-38(3)11-10-26(41(6,35(51)52)25(38)9-12-40(24,39)5)56-33-31(49)29(47)27(45)22(18-43)54-33/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,38+,39+,40+,41-,42-/m0/s1 |
InChI Key |
YYXPXYDYZRXSJH-BEVNDZSHSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Structural Differences: this compound and B share the same aglycone but differ in glycosylation (Dianoside B has an additional hydroxyl group). Dianoside G has a larger molecular weight due to extended glycosylation, which enhances its enzyme inhibition activity .
- Pharmacological Divergence: While Dianosides A and B share analgesic properties, Dianoside G exhibits potent anti-diabetic activity via α-amylase/α-glucosidase inhibition (binding energy: −12.4 kcal/mol for α-amylase), attributed to its interaction with residues like Gly 304 and Trp 357 .
Functional Comparison with Non-Dianoside Analogues
This compound’s pharmacological profile is distinct from other triterpenoid glycosides and synthetic analogues.
Triterpenoid Glycosides
- Acarbose: A synthetic oligosaccharide used as an α-glucosidase inhibitor (binding energy: −8.0 kcal/mol). Unlike Dianoside G, acarbose lacks triterpenoid backbone but shares non-polar characteristics, enabling competitive enzyme binding .
- Asiatic Acid: A pentacyclic triterpene with moderate α-amylase inhibition (−8.0 kcal/mol). Its lack of glycosylation reduces solubility and bioavailability compared to Dianosides .
Table 2: Functional Comparison with Analogues
Gaps in Research :
- Limited data on pharmacokinetics (e.g., absorption, toxicity) for most Dianosides .
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Dianoside A?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm stereochemistry and functional groups. Validate spectra against published reference data .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–280 nm) to assess purity (>95%). Include retention time comparisons with standards .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use electrospray ionization (ESI) in positive/negative ion modes to verify molecular weight and detect impurities. Calibrate with reference compounds .
Table 1 : Key Parameters for Analytical Techniques
| Technique | Parameters | Validation Criteria |
|---|---|---|
| NMR | Solvent (CDCl₃/DMSO-d₆), δ (ppm) | Match peak splitting/δ values to literature |
| HPLC | Mobile phase (acetonitrile/water), flow rate (1 mL/min) | Purity ≥95%, single peak |
| LC-MS | Ionization mode (ESI±), m/z range | Molecular ion ±1 Da tolerance |
Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Cell Lines : Select disease-relevant models (e.g., cancer: MCF-7, HepG2; inflammation: RAW 264.7 macrophages). Use passage numbers <20 to avoid genetic drift .
- Assays :
- Cytotoxicity: MTT assay (IC₅₀ calculation via nonlinear regression).
- Apoptosis: Annexin V/PI staining with flow cytometry.
- Pathway Analysis: Western blotting for protein targets (e.g., Bcl-2, caspases) .
- Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO ≤0.1%) controls. Replicate experiments in triplicate .
Advanced Research Questions
Q. How can researchers optimize experimental design to address low yield in this compound synthesis?
Methodological Answer:
- Variable Screening : Use factorial design (e.g., 2³ design) to test temperature (25–60°C), catalyst concentration (0.1–1.0 mol%), and reaction time (12–48 hrs). Prioritize factors via ANOVA .
- Process Validation : Monitor intermediates via TLC/HPLC. Isolate and characterize byproducts (e.g., oxidation derivatives) via LC-MS .
- Scale-Up Protocols : Apply QbD (Quality by Design) principles to ensure reproducibility. Document critical process parameters (CPPs) and critical quality attributes (CQAs) .
Q. How should contradictory data between in vitro and in vivo efficacy studies for this compound be resolved?
Methodological Answer:
- Pharmacokinetic Analysis : Measure bioavailability (oral/IP administration) and plasma half-life in rodent models. Use LC-MS/MS for quantification .
- Tissue Distribution Studies : Track this compound accumulation in target organs (e.g., liver, tumor) via radiolabeling (³H/¹⁴C) or fluorescent tagging .
- Mechanistic Follow-Up : Perform ex vivo assays (e.g., tissue homogenate activity) to confirm target engagement. Compare with in vitro IC₅₀ values .
Table 2 : Strategies to Address In Vitro-In Vivo Discrepancies
| Issue | Method | Outcome Metric |
|---|---|---|
| Low bioavailability | Nanoformulation (liposomes) | AUC (area under curve) improvement |
| Metabolic instability | Liver microsome assays | Half-life extension via CYP inhibition |
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer:
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using software (e.g., GraphPad Prism). Report EC₅₀/IC₅₀ with 95% confidence intervals .
- Heterogeneity Analysis : Apply single-cell RNA sequencing to identify subpopulations with divergent responses. Use clustering algorithms (t-SNE, UMAP) .
- Multi-Omics Integration : Correlate transcriptomic/proteomic data with phenotypic outcomes via pathway enrichment tools (DAVID, Metascape) .
Methodological Best Practices
- Data Contradiction Analysis : Systematically compare results with prior studies by adjusting for variables (e.g., cell line provenance, assay protocols). Use meta-analysis tools (RevMan) to quantify heterogeneity .
- Ethical Replication : Share raw datasets and protocols via repositories (Figshare) to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
